S-Methyl-L-cysteine sulfoxide - 6853-87-8

S-Methyl-L-cysteine sulfoxide

Catalog Number: EVT-277869
CAS Number: 6853-87-8
Molecular Formula: C4H9NO3S
Molecular Weight: 151.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Source and Classification: S-Methyl-L-Cysteine Sulfoxide (SMCSO), also known as methiin or methionine sulfoxide, is a naturally occurring sulfur-containing amino acid found in various plants, particularly those belonging to the Allium and Brassica genera. [, , ] These include onions, garlic, cabbage, broccoli, and cauliflower. [, , , , , , , , , , , , ]

  • Flavor Precursor: SMCSO is a flavor precursor in Allium and Brassica vegetables, contributing to their characteristic taste and aroma. [, , , , , , , , ] Upon tissue disruption, SMCSO is hydrolyzed by the enzyme alliinase to produce volatile sulfur compounds responsible for the pungent aroma and flavor. [, , , , , , ]
  • Biological Activity: Research suggests that SMCSO and its breakdown products possess potential biological activities, including antibacterial, antifungal, and antioxidant properties. [, , , , ] These activities are currently being investigated for potential applications in food preservation, medicine, and agriculture.
  • Nutritional Value: SMCSO is a source of sulfur, an essential nutrient for plants and animals. [, ] Its role in sulfur metabolism and transport is being explored in various plant species. [, ]
  • Metabolic Studies: SMCSO is used as a biomarker for dietary intake of cruciferous vegetables in nutritional studies. [] It is also employed in studies investigating sulfur metabolism pathways in plants and animals. [, , , ]
Synthesis Analysis

Hydrolysis by Alliinase: SMCSO readily undergoes enzymatic hydrolysis by alliinase, producing volatile sulfur compounds like dimethyl disulfide and methyl methanethiosulfinate, which contribute to the characteristic flavor and aroma of Allium and Brassica vegetables. [, , , , , , , , ]

Thermal Degradation: SMCSO undergoes thermal degradation when heated, producing a variety of volatile sulfur compounds, including dimethyl disulfide, dimethyl trisulfide, dimethyl thiosulfinate, dimethyl thiosulfonate, and alkyl- and alkylthio-substituted pyridines. [] These compounds contribute to the aroma of cooked Allium and Brassica vegetables.

Oxidation: SMCSO can be further oxidized to form S-Methyl-L-Cysteine Sulfone, which has been investigated for its biological activity. []

Metal Complexation: SMCSO can act as a ligand in metal complexes, coordinating with metal ions like palladium(II) and platinum(II) through its sulfur atom. [, ]

Chemical Reactions Analysis
  • Solubility: SMCSO is soluble in water and polar solvents. []
  • Stability: SMCSO is relatively stable under normal conditions but can undergo degradation at high temperatures or in the presence of certain enzymes. [, , ]
  • Chirality: SMCSO is a chiral molecule, existing in two enantiomeric forms: (+)-SMCSO and (-)-SMCSO. [, ]
  • Reactivity: SMCSO can participate in various chemical reactions, including oxidation, reduction, thermal degradation, and metal complexation. [, , ]
Mechanism of Action

Flavor Formation: The mechanism of action of SMCSO in flavor formation involves its enzymatic hydrolysis by alliinase. [, , , , , , , ] Alliinase cleaves the C-S bond, releasing volatile sulfur compounds that impart the characteristic aroma and flavor. [, , , , , , , ]

  • Disruption of Bacterial Cell Membranes: The volatile sulfur compounds produced from SMCSO may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. []
  • Inhibition of Bacterial Enzymes: Some sulfur compounds derived from SMCSO may inhibit essential bacterial enzymes, interfering with their metabolic processes and causing growth inhibition. [, ]
Physical and Chemical Properties Analysis

Physical Properties: SMCSO is a white crystalline solid at room temperature. Its melting point is 166-168°C. []

Applications

Flavor Enhancement: SMCSO is a key flavor precursor in Allium and Brassica vegetables, contributing to their characteristic aroma and taste. [, , , , , , , , ] Its use as a flavor enhancer in food products is being investigated.

Food Preservation: The antibacterial and antifungal properties of SMCSO and its breakdown products are being studied for potential applications in food preservation. [, , ] These compounds could potentially inhibit the growth of spoilage microorganisms, extending the shelf life of food products.

Plant Science: SMCSO is used in plant science research to study sulfur metabolism pathways, nutrient uptake, and flavor development in Allium and Brassica species. [, , ]

Nutritional Studies: SMCSO serves as a biomarker for cruciferous vegetable intake in nutritional studies, allowing researchers to monitor dietary patterns and assess the health effects of these vegetables. []

Animal Studies: SMCSO has been investigated for its potential radioprotective effects in animal studies. [] It was found to suppress the radiation-induced elevation of kininogen levels in plasma and liver of rats, suggesting a possible role in mitigating radiation damage.

Enzyme Prodrug Therapy: SMCSO has been explored as a potential substrate for enzyme prodrug therapy against Pseudomonas aeruginosa infections. [] Encapsulated methionine Îł-lyase, when administered with SMCSO, can generate dimethyl thiosulfinate, which exhibits antibacterial activity against P. aeruginosa.

S-Methyl-L-cysteine

  • Compound Description: S-Methyl-L-cysteine is a natural sulfur-containing amino acid and is the direct precursor to S-Methyl-L-cysteine sulfoxide in the flavor biosynthesis pathway of Allium species like onions. [, ]
  • Relevance: This compound is structurally very similar to S-Methyl-L-cysteine sulfoxide, differing only by the presence of a sulfoxide group (S=O) in the latter. This difference significantly impacts their flavor profile and reactivity. [, ]

Dimethyl Disulfide

  • Compound Description: Dimethyl disulfide is a volatile sulfur compound known for its pungent, garlic-like odor. It is a major thermal degradation product of both S-Methyl-L-cysteine and S-Methyl-L-cysteine sulfoxide, contributing to the characteristic aroma of cooked Brassica and Allium vegetables. []
  • Relevance: Although not structurally similar to S-Methyl-L-cysteine sulfoxide, Dimethyl disulfide represents a significant volatile compound formed during the thermal degradation of both the target compound and its precursor. []

Dimethyl Trisulfide

  • Compound Description: Dimethyl trisulfide is another volatile sulfur compound contributing to the aroma of cooked Allium and Brassica vegetables. It possesses a potent, sulfurous odor and is a minor product of S-Methyl-L-cysteine and S-Methyl-L-cysteine sulfoxide thermal degradation. []
  • Relevance: While not structurally related to S-Methyl-L-cysteine sulfoxide, this compound is a less abundant volatile formed alongside Dimethyl disulfide during the thermal breakdown of the target compound and its precursor. []

Methyl Methanethiosulfinate

  • Compound Description: Methyl methanethiosulfinate (MMTSO) is a volatile sulfur compound generated by the enzymatic hydrolysis of S-Methyl-L-cysteine sulfoxide, primarily by the enzyme cysteine sulfoxide lyase found in Brassica species. It possesses antibacterial properties. [, ]
  • Relevance: MMTSO is a direct enzymatic breakdown product of S-Methyl-L-cysteine sulfoxide, playing a key role in the flavor and potential health benefits of Brassica vegetables. [, ]

Methyl Methanethiosulfonate

  • Compound Description: Methyl Methanethiosulfonate (MMTSO2) is a thermal breakdown product of S-Methyl-L-cysteine sulfoxide, formed during cooking processes. It exhibits potent antibacterial activity. []
  • Relevance: This compound is a direct derivative of S-Methyl-L-cysteine sulfoxide formed during thermal processing and contributes to the potential antimicrobial properties of cooked foods containing the target compound. []

Trans-(+)-S-(1-propenyl)-L-cysteine Sulfoxide (isoalliin)

  • Compound Description: Isoalliin is another sulfur-containing flavor precursor compound found in Allium species. Like S-Methyl-L-cysteine sulfoxide, it contributes to the characteristic aroma and taste of these vegetables. [, , , , ]

(+)-S-Propyl-L-cysteine Sulfoxide

  • Compound Description: This compound is another member of the ACSO family found in Allium species, contributing to their flavor profile. [, , , ]
  • Relevance: Similar to isoalliin, (+)-S-Propyl-L-cysteine sulfoxide shares a common structure and biosynthesis pathway with S-Methyl-L-cysteine sulfoxide but differs in the alk(en)yl side chain, resulting in variations in their sensory attributes. [, , , ]

Îł-L-Glutamyl-S-(1-propenyl)-L-cysteine Sulfoxide (ÎłGPECSO)

  • Compound Description: ÎłGPECSO is a Îł-glutamyl peptide and an important intermediate in the biosynthesis of ACSOs like S-Methyl-L-cysteine sulfoxide and isoalliin in Allium species. [, , ]
  • Relevance: This compound is a key precursor in the biosynthetic pathway leading to S-Methyl-L-cysteine sulfoxide and other ACSOs, highlighting the interconnected nature of sulfur metabolism in onion flavor development. [, , ]

S-2-carboxypropyl glutathione (2-CARB)

  • Compound Description: This compound is another Îł-glutamyl peptide involved in the biosynthesis of ACSOs in onions, signifying its role in sulfur metabolism and flavor development. []
  • Relevance: Similar to ÎłGPECSO, 2-CARB participates in the complex sulfur metabolic network that leads to the formation of S-Methyl-L-cysteine sulfoxide and other ACSOs in onions. []

N-acetyl-S-methyl-L-cysteine sulfoxide

  • Compound Description: This compound is a metabolite of S-Methyl-L-cysteine sulfoxide found in urine after the consumption of foods containing the parent compound, such as black onion. It is generated via N-acetylation, a common metabolic reaction occurring in the liver and kidneys. []
  • Relevance: This compound represents a potential urinary biomarker for S-Methyl-L-cysteine sulfoxide intake and highlights the metabolic fate of the target compound in humans. []

Properties

CAS Number

6853-87-8

Product Name

S-Methyl-L-cysteine sulfoxide

IUPAC Name

(2S)-2-amino-3-methylsulfinylpropanoic acid

Molecular Formula

C4H9NO3S

Molecular Weight

151.19 g/mol

InChI

InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9?/m1/s1

InChI Key

ZZLHPCSGGOGHFW-ZMQIUWNVSA-N

SMILES

CS(=O)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

kale anemia factor
methiin
methiin, (DL-Ala)-isomer
methiin, (L-Ala)-(R)-isomer
methiin, (L-Ala)-(S)-isomer
methiin, (L-Ala)-isomer
S-methyl-L-cysteinesulfoxide
S-methylcysteine sulfoxide

Canonical SMILES

CS(=O)CC(C(=O)O)N

Isomeric SMILES

CS(=O)C[C@H](C(=O)O)N

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